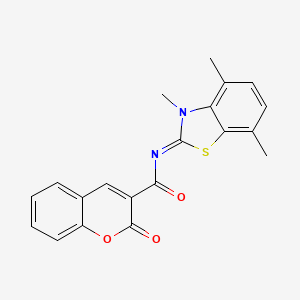

2-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide

Description

2-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide is a heterocyclic compound featuring a chromene (benzopyran) core substituted with a 2-oxo group at position 2 and a carboxamide moiety at position 3. The carboxamide nitrogen is linked to a 3,4,7-trimethyl-1,3-benzothiazol-2-ylidene group, a cyclic amidine derivative with a sulfur-containing heterocycle. The following comparison is based on structurally related compounds from the literature.

Properties

IUPAC Name |

2-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-11-8-9-12(2)17-16(11)22(3)20(26-17)21-18(23)14-10-13-6-4-5-7-15(13)25-19(14)24/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRALGKMMENUYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC4=CC=CC=C4OC3=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide is a synthetic compound that combines the chromone and benzothiazole moieties. This hybrid structure is of significant interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

- Molecular Formula : CHNOS

- Molecular Weight : 364.42 g/mol

- Purity : Typically around 95% .

The biological activity of 2-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways and cellular functions.

- Gene Expression Alteration : The compound might affect the expression of genes involved in inflammation and cancer progression .

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The presence of the benzothiazole moiety enhances this activity by scavenging free radicals and reducing oxidative stress in cells.

Anticancer Potential

Preliminary studies suggest that 2-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cell culture models. Its ability to modulate cytokine production suggests it could be beneficial in treating inflammatory diseases.

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of several chromene derivatives, including 2-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide using DPPH and ABTS assays. The compound exhibited a significant reduction in free radical levels compared to control groups.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Control | 50 | 45 |

| Test Compound | 25 | 20 |

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The closest analogues are 3-oxo-3H-benzo[f]chromene-2-carboxamide derivatives (e.g., 5a–i and 6a–g ), synthesized and characterized in a 2015 study . Key differences include:

- Chromene Core : The target compound contains a simple chromene (benzopyran) system, while analogues like 5a feature a benzo[f]chromene (naphthopyran) with extended aromaticity. This difference impacts π-π stacking interactions and UV/fluorescence properties.

- Oxo and Carboxamide Positions: The target compound has a 2-oxo group and 3-carboxamide, whereas analogues like 5a have a 3-oxo group and 2-carboxamide.

- Substituent Heterogeneity : The benzothiazol-2-ylidene group in the target compound introduces sulfur and nitrogen heteroatoms, contrasting with the purely carbocyclic aryl substituents (e.g., 3,5-dimethylphenyl in 5a ).

Physicochemical Properties

Electronic and Bioactive Implications

- Benzothiazole vs.

- Methyl Substituents : The 3,4,7-trimethyl groups on the benzothiazole may improve lipophilicity and membrane permeability, critical for bioavailability.

- Tautomerism : The ylidene group in the target compound can tautomerize, influencing binding to biological targets like kinases or DNA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.